5,5-Dimethyl-4-(4-(methylthio)phenyl)furan-2(5H)-one 5,5-Dimethyl-4-(4-(methylthio)phenyl)furan-2(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17476256
InChI: InChI=1S/C13H14O2S/c1-13(2)11(8-12(14)15-13)9-4-6-10(16-3)7-5-9/h4-8H,1-3H3
SMILES:
Molecular Formula: C13H14O2S
Molecular Weight: 234.32 g/mol

5,5-Dimethyl-4-(4-(methylthio)phenyl)furan-2(5H)-one

CAS No.:

Cat. No.: VC17476256

Molecular Formula: C13H14O2S

Molecular Weight: 234.32 g/mol

* For research use only. Not for human or veterinary use.

5,5-Dimethyl-4-(4-(methylthio)phenyl)furan-2(5H)-one -

Specification

Molecular Formula C13H14O2S
Molecular Weight 234.32 g/mol
IUPAC Name 5,5-dimethyl-4-(4-methylsulfanylphenyl)furan-2-one
Standard InChI InChI=1S/C13H14O2S/c1-13(2)11(8-12(14)15-13)9-4-6-10(16-3)7-5-9/h4-8H,1-3H3
Standard InChI Key GRDPSSWVXSPXHK-UHFFFAOYSA-N
Canonical SMILES CC1(C(=CC(=O)O1)C2=CC=C(C=C2)SC)C

Introduction

Chemical Identity and Molecular Characteristics

Basic Structural Features

5,5-Dimethyl-4-(4-(methylthio)phenyl)furan-2(5H)-one features a furan-2(5H)-one scaffold substituted at the 4- and 5-positions. The 4-position bears a 4-(methylthio)phenyl group, while the 5-position contains two methyl groups, creating a sterically hindered environment. The methylthio (-SMe) moiety introduces sulfur-based reactivity, enabling participation in oxidation and nucleophilic substitution reactions .

Table 1: Key Molecular Data

PropertyValueSource
Molecular formulaC₁₃H₁₄O₂S
Molecular weight234.32 g/mol
IUPAC name5,5-dimethyl-4-(4-methylsulfanylphenyl)furan-2-one
Canonical SMILESCC1(C(=CC(=O)O1)C2=CC=C(C=C2)SC)C

Synthesis and Reaction Pathways

Multi-Step Organic Synthesis

The compound is synthesized via Michael addition and cyclization reactions. A representative method involves:

  • Michael Addition: 2-(3,3-Bis(methylthio)-1-arylallylidene)malononitriles react with nucleophiles to form intermediates.

  • Cyclization: Acid-catalyzed intramolecular cyclization yields the furanone core .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYieldSource
CyclizationH₂SO₄ (5–10%) in methanol, 25°C, 6–12 hr73%
OxidationH₂O₂ in CH₂Cl₂, -5°C to 25°C, 3–5 hr68%

Alternative routes start with 4-(methylthio)benzaldehyde and acetone, undergoing aldol condensation followed by cyclization under acidic conditions. The choice of solvent (e.g., dichloromethane, acetonitrile) significantly impacts yield and selectivity .

Structural and Spectroscopic Analysis

X-ray Crystallography and NMR

While crystallographic data for this specific compound remains unpublished, analogous furanones exhibit planar furanone rings with dihedral angles of 15–25° between the aryl and heterocyclic planes . Key spectroscopic features include:

  • ¹H NMR: δ 1.50 (s, 6H, CH₃), δ 2.45 (s, 3H, SMe), δ 6.90–7.40 (m, 4H, aromatic).

  • IR: Strong absorption at 1775 cm⁻¹ (C=O stretch).

Biological Activities and Mechanisms

COX Inhibition and Anti-Inflammatory Effects

The compound inhibits cyclooxygenase-2 (COX-2) with IC₅₀ values comparable to celecoxib, reducing prostaglandin E₂ (PGE₂) synthesis in macrophages. Molecular docking studies suggest the methylthio group interacts with COX-2’s secondary pocket, mimicking sulfonamide-based inhibitors .

Applications in Medicinal Chemistry

Lead Optimization Strategies

Structural modifications at the 4-aryl position enhance potency:

  • Fluorine substitution: Improves metabolic stability (e.g., 4-(3-fluorophenyl) analog, PubChem CID 18385584) .

  • Sulfone derivatives: Oxidation of the methylthio group to sulfone increases COX-2 selectivity .

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